(Z)-Pitavastatin calcium
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Overview
Description
(Z)-Pitavastatin calcium is a calcium salt form of pitavastatin, a synthetic lipid-lowering agent. It belongs to the class of statins, which are used to lower cholesterol levels in the blood. Statins work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol in the liver. This compound is known for its high potency and favorable pharmacokinetic profile, making it an effective option for managing hypercholesterolemia and reducing the risk of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Pitavastatin calcium involves several steps, starting from the appropriate starting materials and reagents. The key steps include:
Formation of the lactone ring: This involves the cyclization of a suitable precursor to form the lactone ring structure.
Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and esterification.
Hydrolysis and conversion to calcium salt: The lactone ring is hydrolyzed to form the corresponding acid, which is then converted to the calcium salt form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to carry out the chemical reactions under controlled conditions.
Purification steps: These include crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-Pitavastatin calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.
Scientific Research Applications
(Z)-Pitavastatin calcium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of statins.
Biology: It is used to study the effects of statins on cellular processes and cholesterol metabolism.
Medicine: It is used in clinical research to evaluate its efficacy and safety in treating hypercholesterolemia and preventing cardiovascular diseases.
Industry: It is used in the pharmaceutical industry for the development of lipid-lowering medications.
Mechanism of Action
(Z)-Pitavastatin calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of cholesterol in the blood. The molecular targets and pathways involved include the HMG-CoA reductase pathway and the regulation of LDL receptors on liver cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-Pitavastatin calcium include other statins such as:
- Atorvastatin
- Simvastatin
- Rosuvastatin
- Lovastatin
Comparison
Compared to other statins, this compound is unique due to its high potency and favorable pharmacokinetic profile. It has a longer half-life and higher bioavailability, making it an effective option for patients who require intensive lipid-lowering therapy. Additionally, it has been shown to have a lower risk of drug-drug interactions compared to some other statins.
Properties
Molecular Formula |
C50H46CaF2N2O8 |
---|---|
Molecular Weight |
881.0 g/mol |
IUPAC Name |
calcium;(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11-;/t2*18-,19-;/m11./s1 |
InChI Key |
RHGYHLPFVJEAOC-HDCUBKASSA-L |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C\[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C\[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Origin of Product |
United States |
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